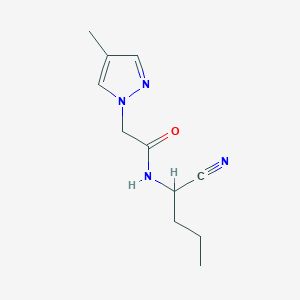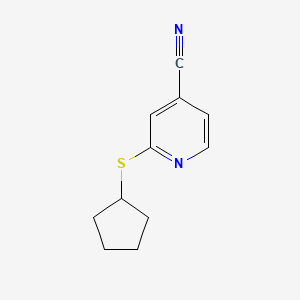
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide, also known as CBMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBMPA is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival. In
Applications De Recherche Scientifique
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where CK2 has been shown to play a critical role in the development and progression of various types of cancer. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide acts as a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to be overexpressed in a variety of cancer cells, making it an attractive target for the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of other types of cells, including T cells and fibroblasts. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide is also relatively easy to synthesize, making it readily available for use in research. However, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide does have some limitations. It has been shown to have some off-target effects, which may complicate interpretation of results. Additionally, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Orientations Futures
There are several future directions for research on N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide. One area of research is in the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory drugs. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, more research is needed to understand the full range of effects of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide on cellular processes, including its off-target effects and potential interactions with other proteins.
Méthodes De Synthèse
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-bromo-butyl)-acetamide, followed by reaction with cyanogen bromide. Another method involves the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-chlorobutyl)-acetamide, followed by reaction with sodium cyanide. Both of these methods result in the formation of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide with high yields and purity.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-4-10(5-12)14-11(16)8-15-7-9(2)6-13-15/h6-7,10H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKJMFCBKKOFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN1C=C(C=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)